rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
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Overview
Description
rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate: is a synthetic organic compound that features a cyclopropane ring substituted with a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized products.
Reduction: The compound can be reduced under suitable conditions to yield different products depending on the reducing agents used.
Substitution: The boronate ester can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling would yield biaryl compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in Suzuki-Miyaura reactions to form carbon-carbon bonds.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: May be used in the development of probes for biological studies.
Industry
Material Science: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for rac-ethyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate would depend on its specific application. For example, in Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,3R)-2,2-dimethyl-3-(pinacolboronate)cyclopropane-1-carboxylate
- Methyl (1R,3R)-2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Properties
Molecular Formula |
C14H25BO4 |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
ethyl (1R,3R)-2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H25BO4/c1-8-17-11(16)9-10(12(9,2)3)15-18-13(4,5)14(6,7)19-15/h9-10H,8H2,1-7H3/t9-,10+/m0/s1 |
InChI Key |
JXXBRNXZNXWTOH-VHSXEESVSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2[C@H](C2(C)C)C(=O)OCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)C(=O)OCC |
Origin of Product |
United States |
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